2-(2-Chlorobenzyl)-4-(4-methylbenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
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Overview
Description
2-(2-Chlorobenzyl)-4-(4-methylbenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, with chlorobenzyl and methylbenzyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzyl)-4-(4-methylbenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione typically involves multi-step organic reactions. One common method includes:
Formation of the Triazole Ring: Starting with a suitable precursor such as 2-chlorobenzylamine, the triazole ring can be formed through a cyclization reaction with an appropriate reagent like hydrazine hydrate under acidic conditions.
Quinazoline Ring Formation: The triazole intermediate is then reacted with a quinazoline derivative, often involving a condensation reaction with formamide or a similar reagent.
Substitution Reactions: The final steps involve introducing the 4-methylbenzyl group through nucleophilic substitution reactions, often using a base like sodium hydride in a polar aprotic solvent such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl positions, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the triazole or quinazoline rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Dihydro or tetrahydro triazoloquinazolines.
Substitution: Various substituted triazoloquinazolines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Chlorobenzyl)-4-(4-methylbenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research has focused on its potential as an anti-cancer agent, due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its complex structure allows for the fine-tuning of these properties through chemical modifications.
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzyl)-4-(4-methylbenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. For example, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth. The exact pathways and molecular interactions are still under investigation, but its structure suggests it could form strong interactions with its targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorobenzyl)-4-(4-methylbenzyl)-2,4-dihydroquinazoline-1,5-dione: Lacks the triazole ring, which may affect its biological activity and chemical reactivity.
2-(2-Chlorobenzyl)-4-(4-methylphenyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione: Similar structure but with a phenyl group instead of a benzyl group, potentially altering its interaction with biological targets.
Uniqueness
The presence of both the triazole and quinazoline rings in 2-(2-Chlorobenzyl)-4-(4-methylbenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione makes it unique compared to other similar compounds. This dual-ring system can enhance its binding affinity to biological targets and increase its chemical versatility, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O2/c1-16-10-12-17(13-11-16)14-27-22(30)19-7-3-5-9-21(19)29-23(27)26-28(24(29)31)15-18-6-2-4-8-20(18)25/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDDYPWBPFZSRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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